Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-
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Overview
Description
Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- is an organic compound that belongs to the class of azobenzene derivatives. These compounds are known for their photo-isomerizable properties, meaning they can change their structure when exposed to light. This particular compound has a molecular formula of C17H17N2O3Br and a molecular weight of 377.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- typically involves the reaction of p-aminobenzoic acid with nitrosobenzene. This reaction is carried out under controlled conditions to ensure the formation of the desired azobenzene derivative . The process involves the following steps:
- p-Aminobenzoic acid is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-(4-bromobutoxy)phenol to form the azobenzene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azobenzene derivatives.
Scientific Research Applications
Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- has a wide range of applications in scientific research:
Chemistry: Used as a photo-switchable molecule in studies involving light-induced molecular changes.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials, such as photo-responsive polymers and coatings.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]- involves its ability to undergo photo-isomerization. When exposed to light, the compound changes its structure from the trans to the cis form. This structural change can affect its interaction with molecular targets, such as proteins and nucleic acids, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Phenylazo)benzoic acid: Another azobenzene derivative with similar photo-isomerizable properties.
Azobenzene-4-carboxylic acid: Known for its use in photo-responsive materials.
Azoic acid: Utilized in dye synthesis and other industrial applications.
Uniqueness
The presence of the bromine atom allows for further functionalization, making it a versatile compound for research and industrial purposes .
Properties
CAS No. |
302810-80-6 |
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Molecular Formula |
C17H17BrN2O3 |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
4-[[4-(4-bromobutoxy)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H17BrN2O3/c18-11-1-2-12-23-16-9-7-15(8-10-16)20-19-14-5-3-13(4-6-14)17(21)22/h3-10H,1-2,11-12H2,(H,21,22) |
InChI Key |
ZDQOWEBGPDDUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)OCCCCBr |
Origin of Product |
United States |
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